

Application of Dimethyl Pyridine-2,4-dicarboxylate in Material Science

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Compound of Interest

Compound Name: *Dimethyl pyridine-2,4-dicarboxylate*

Cat. No.: *B1295702*

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Introduction

Dimethyl pyridine-2,4-dicarboxylate is a versatile organic building block utilized in the synthesis of advanced materials. Its rigid pyridine core and reactive ester functionalities make it a valuable precursor for the production of metal-organic frameworks (MOFs) and high-performance polyesters. The nitrogen atom within the pyridine ring can act as a coordination site, influencing the final properties of the resulting materials. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in leveraging this compound in material science.

Key Applications

The primary applications of **Dimethyl pyridine-2,4-dicarboxylate** in material science are:

- Precursor for Metal-Organic Frameworks (MOFs): **Dimethyl pyridine-2,4-dicarboxylate** serves as a pro-ligand for the synthesis of pyridine-2,4-dicarboxylic acid-based MOFs. These materials exhibit potential in gas storage, separation, and catalysis.
- Monomer for Polyester Synthesis: This diester can be used in polycondensation reactions with diols to create polyesters with enhanced thermal and mechanical properties due to the rigid pyridine unit in the polymer backbone.

- Component in Photoluminescent Materials: The pyridine-2,4-dicarboxylate moiety can be incorporated into coordination polymers and other materials to achieve desirable photoluminescent properties.

Data Presentation

Table 1: Properties of Dimethyl Pyridine-2,4-dicarboxylate

Property	Value	Reference
Molecular Formula	C ₉ H ₉ NO ₄	[1]
Molecular Weight	195.17 g/mol	[1]
Appearance	Solid	
Melting Point	252-253 °C	
CAS Number	25658-36-0	

Table 2: Representative Gas Adsorption Data for MOFs Derived from Pyridine Dicarboxylate Ligands

MOF Structure	Gas Adsorbed	Temperat ure (K)	Pressure (bar)	Uptake (cm ³ /g or wt%)	BET Surface Area (m ² /g)	Referenc e
[Co ₂ (btec) (bipy) ₂ (DM F)]·DMF·3 H ₂ O	N ₂	77	1	-	596	[2]
[Co ₂ (btec) (bipy) ₂ (DM F)]·DMF·3 H ₂ O	H ₂	77	15	1.1 wt%	596	[2]
JMS-3 ([Cd ₂ (bpyd c) ₂ (DMF) ₂ · 2DMF]n)	CO ₂	273	1	30.89 cm ³ /g	-	[3]
JMS-3 ([Cd ₂ (bpyd c) ₂ (DMF) ₂ · 2DMF]n)	CO ₂	298	1	26.50 cm ³ /g	-	[3]
JMS-4 ([Zn(bpydc) (DMF)·DM F]n)	CO ₂	273	1	16.08 cm ³ /g	-	[3]
JMS-4 ([Zn(bpydc) (DMF)·DM F]n)	CO ₂	298	1	10.96 cm ³ /g	-	[3]

Note: The data presented is for MOFs constructed from related pyridine dicarboxylate ligands, illustrating the potential of materials derived from **Dimethyl pyridine-2,4-dicarboxylate**.

Table 3: Thermal Properties of a Polyester Containing Pyridine-2,4-dicarboxylate

Polymer	Glass Transition Temperature (Tg)	Melting Temperature (Tm)	Decomposition Temperature (Td)	Reference
Poly(1,4-butylene 2,4-pyridinedicarboxylate)	31.7 °C	Not Observed	> 300 °C	

Experimental Protocols

Protocol 1: Synthesis of a Metal-Organic Framework (MOF) using Dimethyl Pyridine-2,4-dicarboxylate as a Ligand Precursor

This protocol describes a general solvothermal method for the synthesis of a MOF. The **Dimethyl pyridine-2,4-dicarboxylate** is expected to undergo in-situ hydrolysis to form the pyridine-2,4-dicarboxylate linker.

Materials:

- **Dimethyl pyridine-2,4-dicarboxylate**
- Metal salt (e.g., Zinc nitrate hexahydrate, Copper(II) nitrate trihydrate)
- Solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF))
- Deionized water
- Teflon-lined stainless steel autoclave

Procedure:

- In a glass vial, dissolve **Dimethyl pyridine-2,4-dicarboxylate** (1 mmol) in the chosen solvent (10 mL).
- In a separate vial, dissolve the metal salt (1 mmol) in the same solvent (10 mL).
- Combine the two solutions in the Teflon liner of the autoclave.
- Add a small amount of deionized water (0.1-0.5 mL) to facilitate the in-situ hydrolysis of the ester.
- Seal the autoclave and place it in a programmable oven.
- Heat the autoclave to a specific temperature (typically between 80 °C and 150 °C) for a period of 24 to 72 hours.
- After the reaction is complete, allow the autoclave to cool slowly to room temperature.
- Collect the crystalline product by filtration.
- Wash the crystals with fresh solvent (e.g., DMF) to remove any unreacted starting materials.
- Exchange the solvent with a more volatile solvent (e.g., ethanol or acetone) by soaking the crystals for several hours, repeating the process 3-4 times.
- Dry the product under vacuum at an elevated temperature (e.g., 100-150 °C) to activate the framework.

Characterization:

- Single-Crystal X-ray Diffraction (SC-XRD): To determine the crystal structure.
- Powder X-ray Diffraction (PXRD): To confirm the phase purity of the bulk material.
- Thermogravimetric Analysis (TGA): To assess the thermal stability of the MOF.
- Gas Adsorption Analysis (e.g., N₂, CO₂, H₂): To determine the porosity and gas uptake capacity.

Protocol 2: Synthesis of a Polyester via Polycondensation of Dimethyl Pyridine-2,4-dicarboxylate

This protocol outlines a two-stage melt polycondensation method for synthesizing a polyester.

Materials:

- **Dimethyl pyridine-2,4-dicarboxylate**
- A diol (e.g., 1,4-Butanediol, Ethylene glycol)
- Transesterification catalyst (e.g., Zinc acetate, Titanium(IV) butoxide)
- Polycondensation catalyst (e.g., Antimony(III) oxide)
- Stabilizer (e.g., Phosphoric acid)

Procedure:

Stage 1: Transesterification

- Charge the reactor with **Dimethyl pyridine-2,4-dicarboxylate** (1 mol), the diol (2.2 mol), and the transesterification catalyst (e.g., 0.05 mol% based on the diester).
- Heat the mixture under a nitrogen atmosphere to 180-220 °C with stirring.
- Methanol will be produced as a byproduct and should be continuously removed by distillation.
- Monitor the reaction by measuring the amount of methanol collected. The reaction is typically complete when about 90% of the theoretical amount of methanol has been removed.

Stage 2: Polycondensation

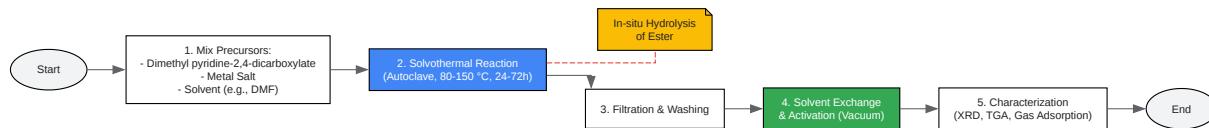
- Add the polycondensation catalyst (e.g., 0.03 mol% based on the diester) and the stabilizer to the reactor.

- Gradually increase the temperature to 250-280 °C.
- Simultaneously, gradually reduce the pressure to below 1 Torr to facilitate the removal of the excess diol.
- Continue the reaction under high vacuum and high temperature until the desired melt viscosity (indicative of high molecular weight) is achieved. This can take several hours.
- Extrude the molten polymer from the reactor under nitrogen pressure and cool it in a water bath.
- Pelletize the resulting polyester for further characterization.

Characterization:

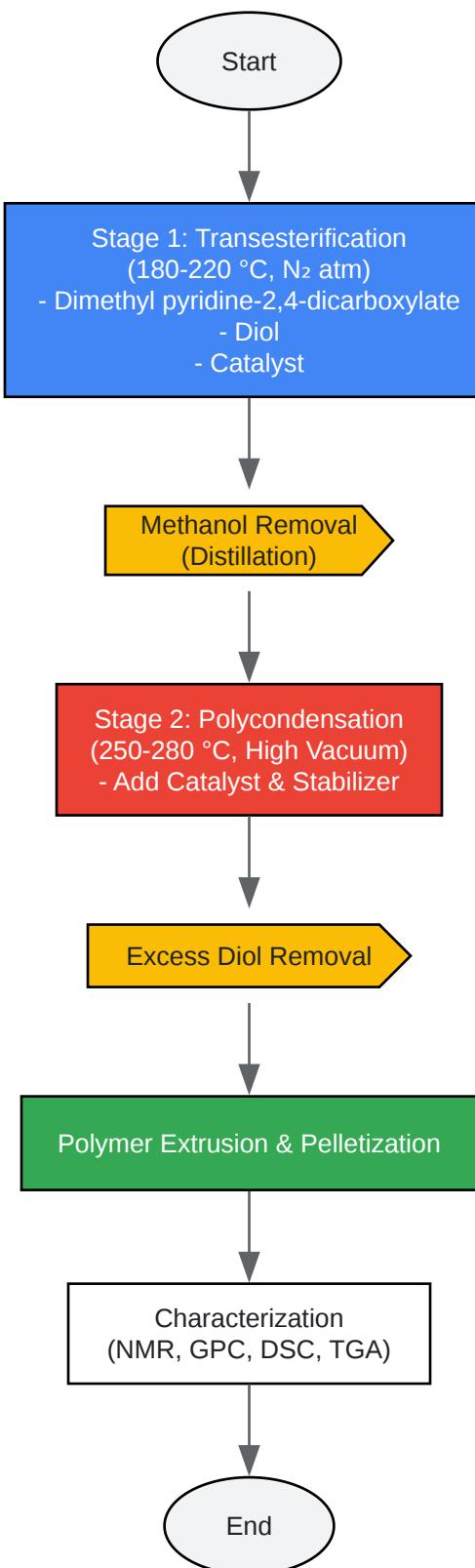
- Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H and ^{13}C): To confirm the polymer structure.
- Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution.
- Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (T_g) and melting temperature (T_m).
- Thermogravimetric Analysis (TGA): To evaluate the thermal stability.
- Mechanical Testing (e.g., tensile testing): To assess the mechanical properties of the polyester.

Mandatory Visualization



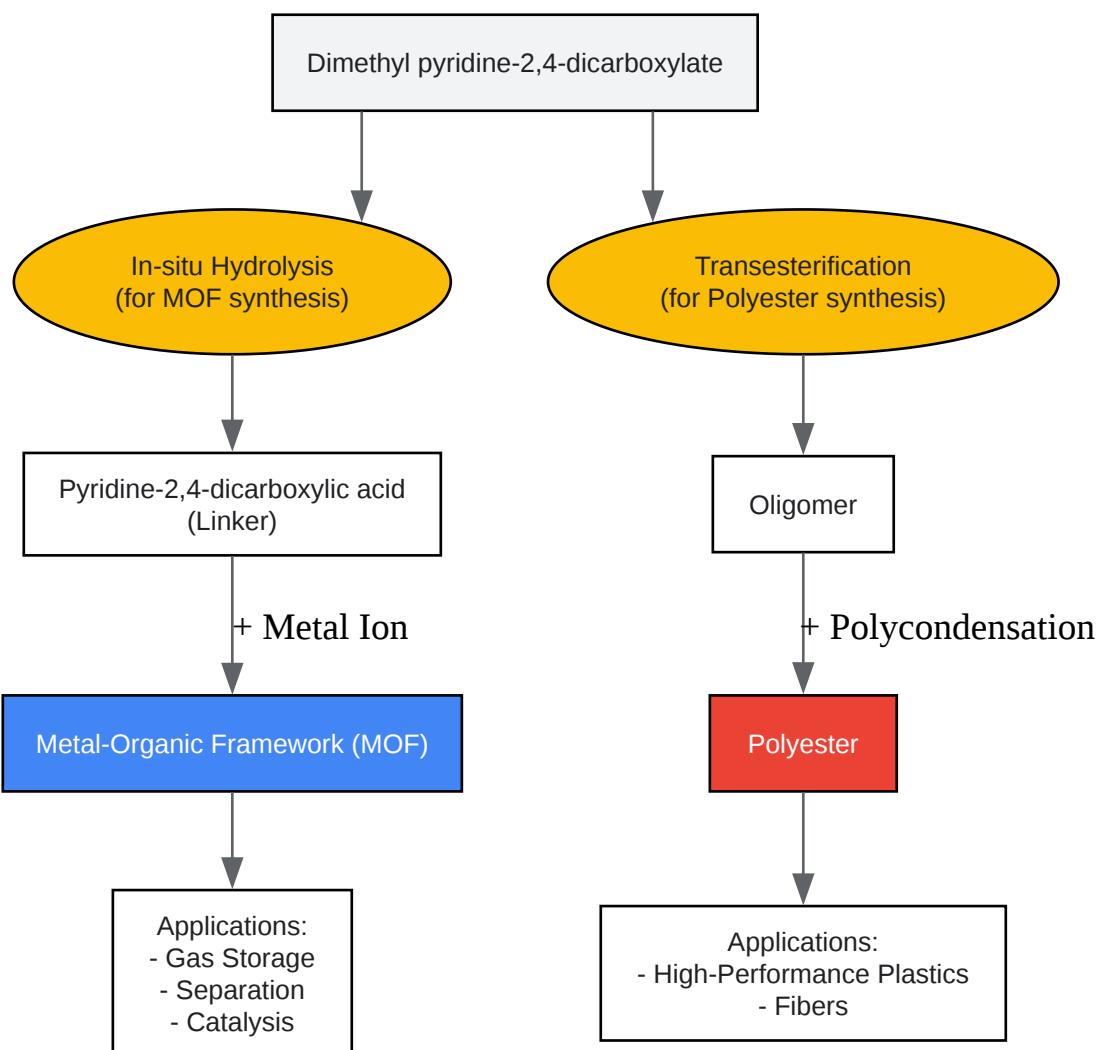
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Caption: Workflow for the solvothermal synthesis of a Metal-Organic Framework.



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Caption: Two-stage melt polycondensation process for polyester synthesis.

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Caption: Relationship between **Dimethyl pyridine-2,4-dicarboxylate** and its material applications.

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